Welcome to the BenchChem Online Store!
molecular formula C12H16N2O2 B8589622 1-Methyl-4-(4-nitrophenyl)piperidine

1-Methyl-4-(4-nitrophenyl)piperidine

Cat. No. B8589622
M. Wt: 220.27 g/mol
InChI Key: UQCPWYKIUXJDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247430B2

Procedure details

To 1-methyl-4-phenylpiperidine (2.663 g, 15.19 mmol) was added carefully H2SO4 (15.2 ml). The reaction was cooled in an ice bath and a solution of H2SO4 (1.66 ml) and fuming HNO3 (0.67 ml, 15.95 mmol) was added dropwise over 45 min. The mix was stirred at 0° C. for 3 h then at RT for 1.5 h before being poured over about 90 g ice and basified with 24 g solid NaOH. The mix was extracted with CH2Cl2. The organic layer was washed with H2O, dried over Na2SO4, and concentrated in vacuo. The crude was eluted on a silica gel column with a MeOH/CH2Cl2 gradient to yield 1-methyl-4-(4-nitrophenyl)piperidine which was hydrogenated under H2 to furnish the title compound.
Quantity
2.663 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20].[OH-].[Na+]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:19]([O-:21])=[O:20])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.663 g
Type
reactant
Smiles
CN1CCC(CC1)C1=CC=CC=C1
Name
Quantity
15.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.66 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.67 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
90 g
Type
reactant
Smiles
Step Four
Name
solid
Quantity
24 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mix was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mix was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The crude was eluted on a silica gel column with a MeOH/CH2Cl2 gradient

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.